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Compound Name: Ciramadol

Cat. No.: B049922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ciramadol, a centrally acting analgesic, possesses a unique pharmacological profile as a

mixed agonist-antagonist at the µ-opioid receptor.[1][2] This characteristic imparts a ceiling

effect on respiratory depression, suggesting a potentially safer therapeutic window compared to

full opioid agonists.[2] Structurally related to tramadol and tapentadol, Ciramadol's chemical

scaffold presents multiple opportunities for analog development to modulate its analgesic

efficacy, side-effect profile, and receptor activity. This technical guide provides a

comprehensive overview of the core structure of Ciramadol, explores potential structural

modifications based on established structure-activity relationships (SAR) of related phenolic

opioids, details key experimental protocols for pharmacological evaluation, and presents

relevant data in a structured format for comparative analysis.

Core Structure and Physicochemical Properties of
Ciramadol
Ciramadol, with the chemical name (-)-cis-2-(a-dimethylamino-m-hydroxybenzyl)cyclohexanol,

is a benzylamine derivative with three chiral centers.[2] The specific stereochemistry is crucial

for its pharmacological activity.

Table 1: Physicochemical Properties of Ciramadol
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Property Value Reference

IUPAC Name

3-{(R)-Dimethylamino-

[(1R,2R)-2-

hydroxycyclohexyl]}methyl]phe

nol

[2]

CAS Number 63269-31-8 [2]

Molecular Formula C₁₅H₂₃NO₂ [2]

Molar Mass 249.35 g/mol [2]

Synthesis of the Ciramadol Scaffold
The synthesis of Ciramadol typically involves a multi-step process, a general representation of

which is provided below.

Starting Materials

Synthetic Steps Final Product3-Methoxy-
benzaldehyde

Claisen-Schmidt
Condensation

Cyclohexanone

Michael Addition
(Dimethylamine)

Chalcone
Intermediate Ketone

Reduction

Aminoketone
Intermediate O-Demethylation

cis-Aminoalcohol
Intermediate Ciramadol

Potential Structural Modifications

Ciramadol Core Structure

Phenolic -OH Group
(Position 3)

Key for µ-opioid
receptor affinity

N-Dimethyl Group

Influences potency and
monoamine reuptake

Cyclohexyl Ring

Stereochemistry is critical;
substitution may alter activity

Phenyl Ring

Substitution can modulate
pharmacokinetics and potency
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Start

Prepare Receptor
Membranes

Set up 96-well plate:
- Membranes

- GDP
- Test Compound/Control

Pre-incubate at 30°C

Add [³⁵S]GTPγS to
initiate reaction

Incubate at 30°C
(e.g., 60 min)

Terminate by rapid filtration
over GF/C filters

Scintillation Counting

Analyze Data:
- Subtract non-specific binding

- Plot dose-response curve
- Determine EC₅₀ and Eₘₐₓ

End
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Cell Membrane

Extracellular

Intracellular

µ-Opioid Receptor
(MOR)

Gi/o Protein
(αβγ)

Activates

Gαi/o-GTPGβγ

Adenylyl Cyclase
(AC)

cAMP

Converts

Ciramadol

Binds and activates

Inhibits

Downstream Effects
(e.g., ion channel modulation,
reduced neuronal excitability)

Modulates ion channels

ATP

Reduced activation of PKA

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Structural Analogs
and Derivatives of Ciramadol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049922#structural-analogs-and-derivatives-of-
ciramadol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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